An In-depth Technical Guide to 1,3-Dimethoxy-1,3-dimethylurea
An In-depth Technical Guide to 1,3-Dimethoxy-1,3-dimethylurea
Notice: Due to the limited availability of published experimental data for 1,3-Dimethoxy-1,3-dimethylurea, this guide summarizes the currently accessible information. Detailed experimental protocols and extensive quantitative data are not available in the public domain at this time.
Introduction
1,3-Dimethoxy-1,3-dimethylurea, also known as N,N'-dimethoxy-N,N'-dimethylurea, is a chemical compound with the molecular formula C₅H₁₂N₂O₃.[1] It is a derivative of urea where the hydrogen atoms on both nitrogen atoms are substituted with a methyl group and a methoxy group. This substitution pattern is expected to impart unique chemical properties compared to its parent compound, urea, and its more common derivative, 1,3-dimethylurea. This document aims to provide a comprehensive overview of the known chemical properties of 1,3-Dimethoxy-1,3-dimethylurea, drawing from available database information.
Chemical and Physical Properties
Detailed experimental data on the physical properties of 1,3-Dimethoxy-1,3-dimethylurea are scarce. The following table summarizes the key identifiers and computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| CAS Number | 123707-26-6 | [1][2] |
| IUPAC Name | 1,3-dimethoxy-1,3-dimethylurea | [1] |
| Canonical SMILES | CN(C(=O)N(C)OC)OC | [1] |
| InChI Key | BXBKNWRSAAAPKG-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Synthesis
A potential synthetic pathway could involve the reaction of N,N'-dimethylurea with a suitable methoxylating agent. Alternatively, the reaction of a precursor like N,N'-dihydroxy-N,N'-dimethylurea with a methylating agent could also yield the desired product.
Below is a conceptual workflow for a possible synthesis route.
Caption: Conceptual workflow for the synthesis of 1,3-Dimethoxy-1,3-dimethylurea.
Reactivity
The reactivity of 1,3-Dimethoxy-1,3-dimethylurea has not been extensively documented. Based on its structure, the following reactivity patterns can be anticipated:
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Hydrolysis: The urea linkage is susceptible to hydrolysis under acidic or basic conditions, which would likely yield N-methoxy-N-methylamine and carbon dioxide. The presence of the methoxy groups may influence the rate of hydrolysis compared to simple ureas.
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Thermal Decomposition: The stability of the N-O bond might be a critical factor in its thermal decomposition pathway.
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Reactions at the Carbonyl Group: The carbonyl group is expected to undergo nucleophilic attack, although the electron-donating nature of the nitrogen atoms may reduce its electrophilicity.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1,3-Dimethoxy-1,3-dimethylurea are available in the searched databases.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-Dimethoxy-1,3-dimethylurea is classified as a flammable liquid and vapor (Category 3).[1]
Hazard Statements:
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H226: Flammable liquid and vapor.[1]
Precautionary Statements:
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P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
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P233: Keep container tightly closed.
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P240: Ground and bond container and receiving equipment.
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P241: Use explosion-proof electrical/ventilating/lighting equipment.
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P242: Use non-sparking tools.
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P243: Take action to prevent static discharges.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P370+P378: In case of fire: Use... to extinguish.
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P403+P235: Store in a well-ventilated place. Keep cool.
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P501: Dispose of contents/container to...
Potential Applications
While no specific applications for 1,3-Dimethoxy-1,3-dimethylurea have been reported, its structural features suggest potential utility in several areas of chemical research and development:
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Organic Synthesis: It could serve as a precursor for the synthesis of more complex molecules, particularly those containing the N-methoxy-N-methylamino moiety.
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Coordination Chemistry: The oxygen and nitrogen atoms could act as ligands for metal ions.
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Drug Development: The urea backbone is a common scaffold in medicinal chemistry, and the unique substitutions on this compound might be explored for biological activity.
The logical relationship for its potential use in synthesis is outlined below.
Caption: Potential synthetic utility of 1,3-Dimethoxy-1,3-dimethylurea.
Conclusion
1,3-Dimethoxy-1,3-dimethylurea is a chemical compound for which there is a significant lack of publicly available experimental data. The information that is accessible primarily consists of its basic chemical identifiers and a GHS safety classification. Further research is required to elucidate its physical and chemical properties, develop reliable synthetic methods, and explore its potential applications in various fields of chemistry. This guide serves as a starting point for researchers and professionals, highlighting the current knowledge gaps and suggesting areas for future investigation.
